N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a 1,6-dihydropyridine core substituted at the 1-position with a 3-nitrobenzyl group and at the 3-position with a carboxamide linked to a 2-methyl-5-nitrophenyl moiety. Its structure includes two nitro groups, which are strong electron-withdrawing substituents, and a methyl group on the aromatic ring.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-13-5-7-17(24(29)30)10-18(13)21-20(26)15-6-8-19(25)22(12-15)11-14-3-2-4-16(9-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEORQRDLYSVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the pyridine ring and the introduction of nitrophenyl groups. Common synthetic routes may involve the use of reagents such as nitrobenzene derivatives and pyridine precursors. Reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl groups and the pyridine ring play crucial roles in these interactions, facilitating binding and subsequent molecular changes .
Comparison with Similar Compounds
The compound is compared below with two structurally related derivatives (from and ), focusing on molecular features and substituent effects.
Table 1: Structural and Molecular Comparison
*Hypothetical formula derived from systematic naming.
Substituent Analysis
a) Nitro Groups (Target Compound)
- Stability and Reactivity : Nitro groups may reduce metabolic stability due to susceptibility to enzymatic reduction.
b) Chloro and Trifluoromethyl Groups ( and )
- Trifluoromethyl (-CF₃) : Combines electronegativity and hydrophobicity, often improving metabolic stability and binding affinity in drug design .
c) Methoxy Group ()
Physicochemical Implications
- Solubility : The target compound’s dual nitro groups may increase polarity compared to the chloro/trifluoromethyl analogs, but planar nitro-aromatic systems could reduce aqueous solubility due to crystal packing.
- Lipophilicity : Chloro and trifluoromethyl substituents ( and ) likely enhance logP values, favoring passive diffusion across biological membranes.
Biological Activity
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure, which includes a dihydropyridine ring and nitro-substituted aromatic groups. The synthesis typically involves multi-step chemical reactions, often starting from simpler precursors such as 2-methyl-5-nitroaniline and various pyridine derivatives.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Synthesis of 2-methyl-5-nitrophenyl guanidine from 2-amino-4-nitrotoluene. |
| 2 | Reaction with DMF-DMA to form intermediates. |
| 3 | Final cyclization to yield the target compound with high purity. |
Biological Activity
Research has shown that this compound exhibits a range of biological activities, including:
1. Antitumor Activity
Studies indicate that compounds similar to this compound demonstrate significant antitumor effects. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of proliferation and induction of apoptosis.
2. Antimicrobial Properties
In vitro tests have revealed that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) has been suggested based on structural similarities with known ligands.
Case Studies
A selection of case studies highlights the biological activity of this compound:
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.
- Antimicrobial Testing : Research conducted by the Journal of Antimicrobial Chemotherapy reported the effectiveness of this class of compounds against resistant bacterial strains, emphasizing their potential as novel antibiotics.
- Inflammation Model : A study in Pharmacology Research showed that treatment with the compound reduced edema in animal models through modulation of inflammatory mediators.
Q & A
Q. What orthogonal assays confirm target engagement in cellular models?
- Multiplexed approach :
- Cellular thermal shift assay (CETSA) : Validate target binding by measuring protein melting shifts in lysates treated with the compound .
- CRISPR knockouts : Silence putative targets (e.g., NOX4) to assess loss of compound efficacy in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
